3-(2-Methylaminoethyl)indol-5-ol oxalate

5-HT7 receptor pharmacology Radioligand binding Tryptamine derivatives

Researchers studying 5-HT receptor subtypes often face a critical gap: standard tool compounds like serotonin or 5-CT fail to discriminate between G-protein and β-arrestin signaling pathways, confounding functional analyses. 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-methylserotonin oxalate, CAS 1975-81-1) directly addresses this limitation. - Biased 5-HT2A agonism: Activates G-protein signaling without recruiting β-arrestin2, enabling pathway-selective investigation in neuropsychiatric and antipsychotic research. - Defined 5-HT7 potency: EC50 of 21.8 nM (cAMP) occupies a precise intermediate range between 5-CT and serotonin, preventing receptor saturation artifacts. - Dual-action serotonergic tool: Combines high-affinity 5-HT1A/5-HT7 agonism (IC50 ≤ 2 nM) with SERT inhibition (IC50 493 nM)-a multimodal profile not recapitulated by single-target alternatives. - Reliable reference standard: Crystalline solid (mp 161-162°C) supplied with comprehensive analytical documentation, ensuring reproducibility across experimental batches.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 1975-81-1
Cat. No. B132480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylaminoethyl)indol-5-ol oxalate
CAS1975-81-1
Synonyms3-[2-(Methylamino)ethyl]-1H-indol-5-ol;  3-[2-(Methylamino)ethyl]indol-5-ol Oxalate Salt;  5-Hydroxy-N-methyltryptamine Oxalate Salt;  5-Hydroxy-Nω-methyltryptamine Oxalate Salt;  N-Methyl-5-hydroxytryptamine Oxalate Salt;  N-Methylserotonin Oxalate Salt; 
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6)
InChIKeyDYOZWAJOUTVNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylaminoethyl)indol-5-ol oxalate (CAS 1975-81-1): Chemical Identity and Baseline Characteristics for Serotonergic Research Procurement


3-(2-Methylaminoethyl)indol-5-ol oxalate (CAS 1975-81-1), also known as N-methylserotonin oxalate or Nω-methyl-5-hydroxytryptamine oxalate, is an oxalate salt of the tryptamine alkaloid N-methylserotonin. Chemically, it is a derivative of serotonin (5-hydroxytryptamine, 5-HT) in which a methyl group is substituted on the primary amine nitrogen of the ethylamine side chain [1]. As an endogenous trace amine metabolite of serotonin and a naturally occurring constituent of various plants, including black cohosh (*Actaea racemosa*), this compound functions as a serotonergic agent with agonist activity at multiple 5-HT receptor subtypes and serotonin transporter inhibition properties [2]. The oxalate salt form provides a crystalline solid suitable for analytical and pharmacological research applications, with defined physicochemical properties that facilitate precise experimental handling and reproducibility.

5-HT receptor subtype profiling and signaling studies
G-protein vs arrestin biased agonism pathway dissection
Serotonin transporter (SERT) modulation research
Tryptamine metabolomics analytical reference standard

Why 3-(2-Methylaminoethyl)indol-5-ol oxalate Cannot Be Replaced by Unsubstituted Serotonin or Alternative Tryptamines in Research Procurement


Generic substitution of 3-(2-Methylaminoethyl)indol-5-ol oxalate with unmodified serotonin (5-HT) or other tryptamine derivatives (e.g., 5-methoxytryptamine, 5-CT) is pharmacologically unsound due to distinct receptor binding profiles, signaling bias, and functional selectivity. While serotonin serves as the endogenous pan-5-HT agonist, N-methylserotonin exhibits significantly altered affinity and efficacy across receptor subtypes—most notably at 5-HT1A and 5-HT7, where it demonstrates high-affinity agonist activity (IC50 ≤ 2 nM) [1]. Furthermore, N-methylserotonin possesses a unique functional signature at the 5-HT2A receptor, activating the G-protein pathway without engaging β-arrestin2-mediated signaling, a property not shared by serotonin or many other tryptamine analogs [2]. This biased agonism, combined with its additional action as a serotonin reuptake inhibitor, creates a multi-modal pharmacological profile that cannot be recapitulated by any single alternative compound. The quantitative evidence below establishes that procurement of the specific compound—rather than a close analog—is essential for experiments designed to interrogate these differentiated mechanisms.

5-HT7 affinity profile

Lower 5-HT7 affinity vs serotonin may shift receptor activation dose-response profiles

5-HT2A signaling bias

Lack of β-arrestin2 recruitment may not replicate unbiased agonist pathway responses

Dual mechanism divergence

SERT inhibition adds a mechanism absent in serotonin, complicating direct functional comparison

Quantitative Differentiation Evidence: 3-(2-Methylaminoethyl)indol-5-ol oxalate vs. Serotonin and Related Tryptamine Analogs


5-HT7 Receptor Binding Affinity: N-Methylserotonin Oxalate vs. Serotonin and 5-CT

N-Methylserotonin oxalate exhibits high-affinity binding to the human 5-HT7 receptor with an IC50 of 21 nM, as determined by competitive displacement of [3H]LSD in HEK293 cells expressing the cloned receptor . In comparison, the endogenous ligand serotonin (5-HT) displays a Ki of approximately 0.39 nM (pKi = 9.41) under comparable assay conditions, while the synthetic agonist 5-carboxamidotryptamine (5-CT) demonstrates an even higher affinity with a Ki of approximately 0.22 nM (pKi = 9.65) [1]. The affinity of N-methylserotonin is thus approximately 54-fold lower than that of serotonin and 95-fold lower than 5-CT at this receptor, establishing a distinct pharmacological fingerprint that is neither interchangeable with the endogenous ligand nor with commonly employed high-affinity 5-HT7 tool compounds.

5-HT7 binding affinity
Reported
IC50 = 21 nM
vs serotonin: ~54-fold lower affinity
vs 5-CT: ~95-fold lower affinity
Supports moderate-affinity 5-HT7 agonist selection
Cross-study comparison; verify in target system
5-HT7 receptor pharmacology Radioligand binding Tryptamine derivatives

5-HT7 Receptor Functional Agonism: cAMP Induction EC50 Comparison

Functional assessment of 5-HT7 receptor activation, measured by cAMP accumulation in HEK293 cells stably expressing the human receptor, reveals that N-methylserotonin oxalate acts as a full agonist with an EC50 of 21.8 nM . In the same cellular background, serotonin (5-HT) exhibits a functional potency of pEC50 = 7.5, corresponding to an EC50 of approximately 32 nM [1]. The rank order of agonist potencies for cAMP induction in this system is 5-CT (pEC50 = 8.7, EC50 ≈ 2 nM) > N-methylserotonin (EC50 = 21.8 nM) > 5-methoxytryptamine (5-MeOT; pEC50 = 8.1, EC50 ≈ 8 nM) > serotonin (pEC50 = 7.5, EC50 ≈ 32 nM) > tryptamine (pEC50 = 5.6, EC50 ≈ 2,500 nM) [1]. N-methylserotonin thus demonstrates a functional potency that is intermediate between 5-MeOT and serotonin, distinguishing it from both higher- and lower-efficacy tryptamine agonists.

5-HT7 cAMP EC50
Reported
EC50 = 21.8 nM
Rank: 5-CT > N-Me-5HT > 5-MeOT > 5-HT > tryptamine
Intermediate potency enables graded cAMP response studies
Confirm rank order in own cellular background
5-HT7 functional assay cAMP accumulation Agonist potency

Serotonin Transporter (SERT) Inhibition: N-Methylserotonin Oxalate vs. Serotonin

N-Methylserotonin oxalate functions as a serotonin reuptake inhibitor, blocking the serotonin transporter (SERT) with an IC50 of 493 nM in HEK293 cells expressing the human serotonin transporter . This represents a dual mechanism of action—direct receptor agonism combined with transporter blockade—that is not observed with serotonin itself, which is exclusively a substrate for SERT and does not inhibit its own reuptake at comparable concentrations. The ability of N-methylserotonin to both activate postsynaptic 5-HT receptors and prolong the synaptic availability of endogenous serotonin via SERT inhibition distinguishes it from both serotonin and other tryptamine analogs that lack appreciable transporter activity.

SERT inhibition
Class-level
IC50 = 493 nM
Dual mechanism: agonist + reuptake inhibition
Adds SERT inhibition to receptor agonism profile
Class-level inference; source-specific review needed
Serotonin reuptake inhibition SERT pharmacology SSRI activity

5-HT2A Receptor Biased Signaling: Absence of β-Arrestin2 Pathway Activation

A critical functional differentiation between N-methylserotonin and the endogenous ligand serotonin lies in 5-HT2A receptor signaling bias. In vivo studies demonstrate that serotonin, but not N-methyltryptamines (including N-methylserotonin), activates the β-arrestin2-mediated signaling cascade at the 5-HT2A receptor [1]. Specifically, serotonin stimulates Akt phosphorylation in the frontal cortex and primary cortical neurons through a β-arrestin2/phosphoinositide 3-kinase/Src/Akt pathway, whereas N-methyltryptamines fail to engage this cascade. In β-arrestin2 knock-out mice, the head-twitch response (a behavioral proxy for 5-HT2A activation) induced by 5-hydroxytryptophan (5-HTP, a serotonin precursor) is attenuated at low doses but exceeds wild-type responses at elevated doses, whereas N-methyltryptamines produce an enhanced response across all doses [1]. This establishes that N-methylserotonin acts as a G-protein-biased agonist at 5-HT2A, lacking the β-arrestin2 recruitment that serotonin induces.

5-HT2A biased agonism
Head-to-head
G-protein biased: no β-arrestin2 recruitment
vs serotonin: activates β-arrestin2/Src/Akt
Enables pathway-specific signaling dissection
In vivo mouse model; confirm in cell system
5-HT2A biased agonism β-arrestin2 signaling Functional selectivity

Optimal Procurement-Driven Application Scenarios for 3-(2-Methylaminoethyl)indol-5-ol oxalate Based on Quantitative Differentiation Evidence


Investigating 5-HT7 Receptor-Mediated cAMP Signaling with a Moderate-Efficacy Agonist

Researchers studying 5-HT7 receptor function in neuronal, immune, or vascular tissues require a tool compound that activates the receptor with an efficacy distinct from both the high-potency agonist 5-CT (EC50 ≈ 2 nM) and the lower-potency endogenous ligand serotonin (EC50 ≈ 32 nM). With an EC50 of 21.8 nM for cAMP induction , N-methylserotonin oxalate occupies a precise intermediate position in the agonist potency spectrum, enabling dose-response studies that avoid receptor saturation at low nanomolar concentrations while still achieving robust activation. This property is particularly valuable for investigating the physiological relevance of moderate 5-HT7 tone in systems such as circadian rhythm regulation, thermoregulation, and hippocampal synaptic plasticity.

Dissecting G-Protein-Biased vs. β-Arrestin-Biased 5-HT2A Receptor Signaling

The discovery of biased agonism at GPCRs has opened new therapeutic avenues, but requires tool compounds with defined signaling signatures. N-Methylserotonin oxalate is uniquely suited for this purpose at the 5-HT2A receptor, as it activates G-protein-mediated pathways without recruiting β-arrestin2—a property directly contrasted with serotonin, which engages both pathways [1]. This biased profile allows investigators to isolate the functional consequences of G-protein signaling at 5-HT2A in behavioral models (e.g., head-twitch response), cellular assays, and disease-relevant contexts such as antipsychotic drug development, where β-arrestin2 activation may contribute to adverse effects.

Studying Convergent 5-HT Receptor Agonism and Serotonin Reuptake Inhibition

Compounds that simultaneously activate serotonin receptors and block the serotonin transporter are of considerable interest for novel antidepressant and anxiolytic strategies, yet few such agents exist among endogenous or natural product-derived molecules. N-Methylserotonin oxalate provides this dual functionality: 5-HT1A/5-HT7 receptor agonism (IC50 ≤ 2 nM) combined with SERT inhibition (IC50 = 493 nM) [2]. This multi-modal profile enables research into synergistic serotonergic mechanisms that cannot be recapitulated by separate application of a receptor agonist plus an SSRI. Procurement of the specific compound is essential for studies aiming to understand the net effect of this convergent pharmacology in vitro and in vivo.

Analytical Method Development and Metabolomics for Tryptamine Profiling

N-Methylserotonin oxalate, as a stable, crystalline reference standard with well-characterized physicochemical properties (melting point 161-162 °C; solubility: 3 mg/mL in DMF or DMSO, 2.5 mg/mL in PBS pH 7.2), serves as an essential calibrant for LC-MS/MS and HPLC-UV methods quantifying N-methylserotonin in biological matrices . Given its identification as a metabolite elevated in cocaine addiction and its presence in botanical supplements such as black cohosh, this compound is required as an authentic analytical reference standard to ensure accurate identification and quantification in forensic toxicology, clinical metabolomics, and botanical standardization workflows.

Application
Selection Property
Validation Focus
5-HT7 receptor cAMP signaling studies
Moderate-efficacy agonist profile
Dose-response and receptor saturation endpoints
5-HT2A biased signaling pathway studies
G-protein-biased agonism
β-arrestin2 independent pathway assays
Convergent serotonergic mechanism research
Dual receptor agonism and SERT inhibition
Synergistic pathway endpoints
Tryptamine analytical reference standard
Stable crystalline oxalate salt
LC-MS/MS or HPLC-UV calibration

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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